molecular formula C9H10BrNO3 B3291854 2-Amino-6-bromo-3,4-dimethoxybenzaldehyde CAS No. 873973-34-3

2-Amino-6-bromo-3,4-dimethoxybenzaldehyde

Cat. No.: B3291854
CAS No.: 873973-34-3
M. Wt: 260.08 g/mol
InChI Key: LDOUAOZCYNHDHC-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-3,4-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of benzaldehyde, featuring amino, bromo, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-3,4-dimethoxybenzaldehyde typically involves the bromination of 3,4-dimethoxybenzaldehyde followed by the introduction of an amino group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-3,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The amino group can participate in condensation reactions to form Schiff bases or other derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: 2-Amino-6-bromo-3,4-dimethoxybenzoic acid.

    Reduction: 2-Amino-6-bromo-3,4-dimethoxybenzyl alcohol.

Scientific Research Applications

2-Amino-6-bromo-3,4-dimethoxybenzaldehyde is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-3,4-dimethoxybenzaldehyde depends on its application. In medicinal chemistry, it may interact with biological targets through its functional groups, forming covalent or non-covalent bonds with enzymes or receptors. The exact pathways and molecular targets vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-bromo-3,4-dimethoxybenzoic acid
  • 2-Amino-6-bromo-3,4-dimethoxybenzyl alcohol
  • 4-Amino-2-bromo-6-methoxybenzaldehyde

Properties

IUPAC Name

2-amino-6-bromo-3,4-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-7-3-6(10)5(4-12)8(11)9(7)14-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOUAOZCYNHDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1OC)N)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-bromo-3,4-dimethoxybenzaldehyde
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Reactant of Route 6
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